molecular formula C11H15N B8714058 (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine

(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B8714058
M. Wt: 161.24 g/mol
InChI Key: FVTHKMZSEWUHSO-JTQLQIEISA-N
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Patent
US08207177B2

Procedure details

3,3-Dimethylindan-1-one oxime (1.22 g, 6.96 mmol) was dissolved in MeOH (20.0 mL) and palladium (10 weight percent on carbon, 50% water wet, 148 mg) was added. The reaction was placed under an atmosphere of hydrogen and was stirred overnight. The mixture was then filtered through Celite, washed through with MeOH and the filtrates concentrated in vacuo to afford the product as a grey oil (1.12 g, 100%). LC/MS: Rt=1.04 min, ES+ 162 (AA standard).
Name
3,3-Dimethylindan-1-one oxime
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
148 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[N:11]O)[CH2:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([NH2:11])[CH2:3]1

Inputs

Step One
Name
3,3-Dimethylindan-1-one oxime
Quantity
1.22 g
Type
reactant
Smiles
CC1(CC(C2=CC=CC=C12)=NO)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
148 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
WASH
Type
WASH
Details
washed through with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08207177B2

Procedure details

3,3-Dimethylindan-1-one oxime (1.22 g, 6.96 mmol) was dissolved in MeOH (20.0 mL) and palladium (10 weight percent on carbon, 50% water wet, 148 mg) was added. The reaction was placed under an atmosphere of hydrogen and was stirred overnight. The mixture was then filtered through Celite, washed through with MeOH and the filtrates concentrated in vacuo to afford the product as a grey oil (1.12 g, 100%). LC/MS: Rt=1.04 min, ES+ 162 (AA standard).
Name
3,3-Dimethylindan-1-one oxime
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
148 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[N:11]O)[CH2:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([NH2:11])[CH2:3]1

Inputs

Step One
Name
3,3-Dimethylindan-1-one oxime
Quantity
1.22 g
Type
reactant
Smiles
CC1(CC(C2=CC=CC=C12)=NO)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
148 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
WASH
Type
WASH
Details
washed through with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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